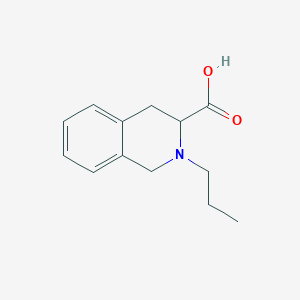

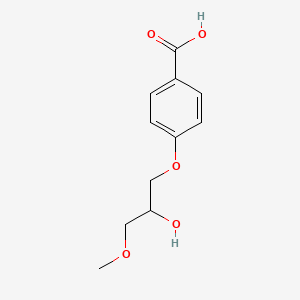

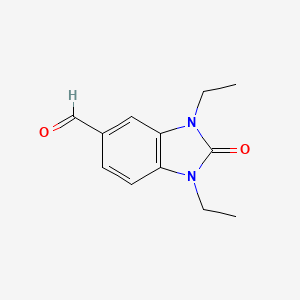

![molecular formula C5H4N4OS B1309015 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-on CAS No. 876717-68-9](/img/structure/B1309015.png)

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that belongs to the class of thiazolo-triazines. This compound is characterized by a fused ring system consisting of a thiazole ring and a triazine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

The primary target of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one interacts with AChE by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE by 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one affects the cholinergic pathway. The cholinergic pathway is involved in many physiological functions, including muscle contraction, heart rate, and memory. The accumulation of acetylcholine due to AChE inhibition can lead to prolonged muscle contraction and increased heart rate .

Pharmacokinetics

The compound’s molecular weight of 16818 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of AChE by 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one leads to an increase in the concentration of acetylcholine in the synaptic cleft. This can result in prolonged muscle contraction, increased heart rate, and potential improvements in memory and cognition .

Biochemische Analyse

Biochemical Properties

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as acetylcholinesterase. This compound interacts with acetylcholinesterase by binding to its active site, thereby inhibiting its activity . Additionally, 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one has shown interactions with bacterial DNA gyrase, which is essential for bacterial DNA replication . These interactions highlight the compound’s potential as an antibacterial agent.

Cellular Effects

The effects of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of bacterial cells by interfering with their DNA replication process . In mammalian cells, 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one has demonstrated potential in modulating acetylcholinesterase activity, which is crucial for neurotransmission .

Molecular Mechanism

At the molecular level, 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one interacts with bacterial DNA gyrase, forming a complex that disrupts the enzyme’s function and inhibits bacterial DNA replication .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one have been studied in laboratory settings. Over time, the compound has shown stability under various conditions, making it suitable for long-term studies . In vitro studies have demonstrated that the compound maintains its inhibitory effects on acetylcholinesterase and bacterial DNA gyrase over extended periods

Dosage Effects in Animal Models

Studies on the dosage effects of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one in animal models have revealed that the compound’s efficacy varies with different dosages. At lower doses, the compound effectively inhibits acetylcholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolic process results in the formation of metabolites that are subsequently excreted from the body

Transport and Distribution

The transport and distribution of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within these tissues are influenced by its interactions with transport proteins and binding sites.

Subcellular Localization

The subcellular localization of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting acetylcholinesterase and bacterial DNA gyrase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

- 3-Amino-6-phenyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Uniqueness

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Compared to its methyl and phenyl derivatives, the parent compound exhibits a broader spectrum of biological activities and can serve as a versatile scaffold for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

3-amino-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c6-3-2-11-5-8-4(10)1-7-9(3)5/h1-2H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKZVUONASAPAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=O)C=N2)S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

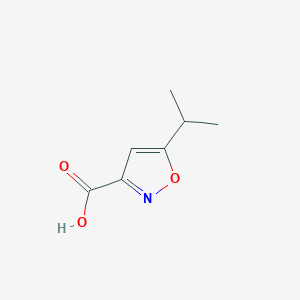

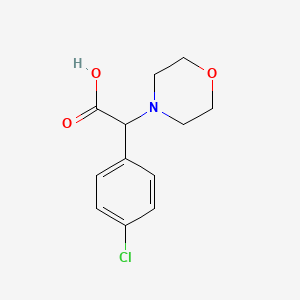

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)